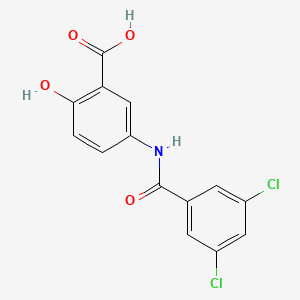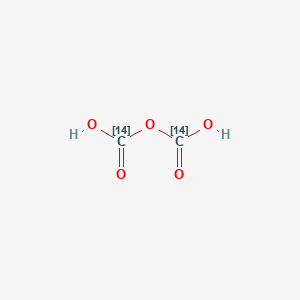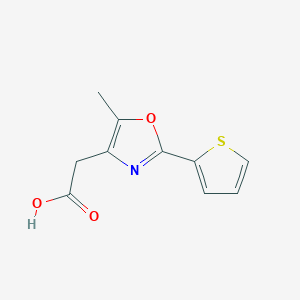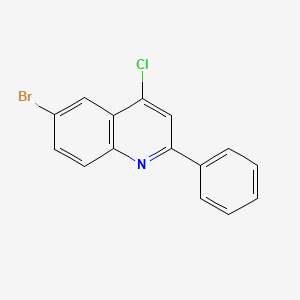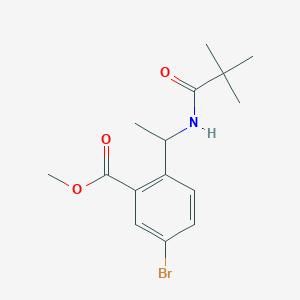
(R)-methyl 5-bromo-2-(1-pivalamidoethyl)benzoate
Overview
Description
®-methyl 5-bromo-2-(1-pivalamidoethyl)benzoate , also known by its chemical formula C15H20BrNO3 , is a synthetic compound. It belongs to the class of benzoates and contains a bromine atom. The compound’s structure features a pivalamidoethyl group attached to the benzene ring.
Synthesis Analysis
The synthesis of this compound involves several steps. While I don’t have specific papers to reference, the general approach would likely include bromination of a suitable precursor followed by esterification with ®-methyl alcohol. Further details would require a thorough literature search.
Molecular Structure Analysis
The molecular structure of ®-methyl 5-bromo-2-(1-pivalamidoethyl)benzoate consists of:
- A benzene ring as the core aromatic structure.
- A bromine atom attached to the benzene ring.
- An ester group (methyl ester) at one end.
- A pivalamidoethyl substituent at the other end.
Chemical Reactions Analysis
The compound may participate in various chemical reactions, such as:
- Substitution reactions : The bromine atom can undergo substitution reactions with other nucleophiles.
- Ester hydrolysis : The ester group can be hydrolyzed to form the corresponding carboxylic acid.
- Amide reactions : The pivalamidoethyl group may react with amines or other nucleophiles.
Physical And Chemical Properties Analysis
- Melting point : The compound’s melting point would need to be experimentally determined.
- Solubility : Investigate its solubility in various solvents (e.g., water, organic solvents).
- Stability : Assess its stability under different conditions (e.g., temperature, pH).
Safety And Hazards
- Toxicity : Evaluate its toxicity profile through animal studies and in vitro assays.
- Handling precautions : Due to the bromine atom, proper handling and protective measures are essential.
Future Directions
Research avenues for ®-methyl 5-bromo-2-(1-pivalamidoethyl)benzoate could include:
- Biological assays : Investigate its interactions with specific biological targets.
- Derivatives : Explore modifications to enhance its properties.
- Applications : Assess its potential in drug development or other fields.
Remember that this analysis is based on general knowledge, and for precise details, consulting relevant scientific literature is crucial. 📚🔬
properties
IUPAC Name |
methyl 5-bromo-2-[1-(2,2-dimethylpropanoylamino)ethyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO3/c1-9(17-14(19)15(2,3)4)11-7-6-10(16)8-12(11)13(18)20-5/h6-9H,1-5H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJIQQJRWUHZGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)C(=O)OC)NC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-methyl 5-bromo-2-(1-pivalamidoethyl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



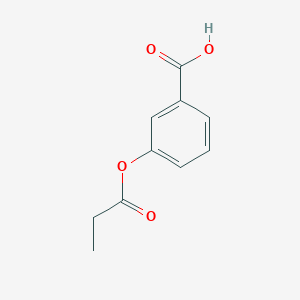

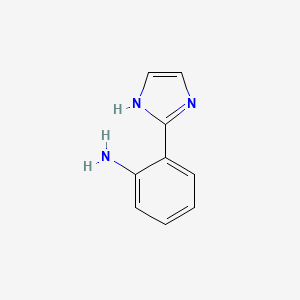
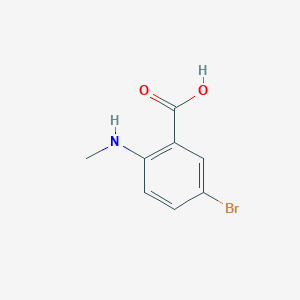
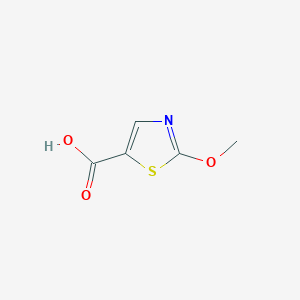
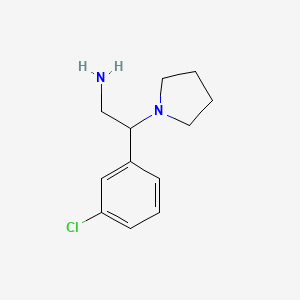
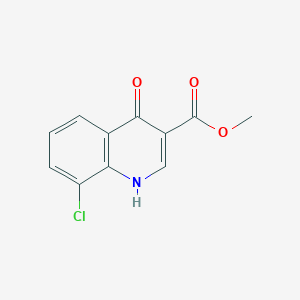
![Lithium;deuterio-tris[(2-methylpropan-2-yl)oxy]alumanuide](/img/structure/B1611910.png)


